3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSSAYMYNTUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid CAS 269400-52-4 properties
This is an in-depth technical guide on 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4).
CAS 269400-52-4 | Structural Analysis, Synthesis & Applications
Executive Summary
3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4) is a highly functionalized heterocyclic building block belonging to the isothiazole class.[1] It is structurally characterized by a five-membered aromatic ring containing sulfur and nitrogen at adjacent positions (1,2-azole), substituted with a chlorine atom at position 3, a nitrile (cyano) group at position 4, and a carboxylic acid moiety at position 5.
This compound serves as a critical intermediate in the discovery of agrochemicals (specifically plant activators and fungicides analogous to Isotianil) and pharmaceuticals (targeting enzyme inhibitors). Its unique substitution pattern offers three distinct orthogonal reaction handles—an electrophilic nitrile, a nucleophile-displaceable chloride, and a modifiable acid—making it a versatile scaffold for fragment-based drug design (FBDD).
Physicochemical Profile
The following data consolidates predicted and experimental properties essential for handling and formulation.
| Property | Value / Description | Significance |
| Chemical Name | 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid | IUPAC nomenclature (Isothiazole core) |
| CAS Number | 269400-52-4 | Unique identifier |
| Molecular Formula | C₅HClN₂O₂S | - |
| Molecular Weight | 188.59 g/mol | Low MW, ideal for FBDD |
| Physical State | Off-white to pale yellow solid | Typical for halogenated isothiazoles |
| Acidity (pKa) | ~2.5 – 3.0 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing ring/substituents |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good membrane permeability potential |
| Solubility | Soluble in DMSO, MeOH, DMF; Low in water | Requires polar organic solvents for reactions |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (N, O, CN) | Interaction points for protein binding |
Synthetic Methodologies
The synthesis of highly substituted isothiazoles requires precise regiocontrol. Two primary strategies are employed: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying an existing core).
Strategy A: Modified Oxidative Cyclization (The "Bayer" Type Route)
This route is analogous to the industrial synthesis of Isotianil intermediates but adapted for the 4-cyano substituent. It relies on the reaction of carbon disulfide with cyanide sources, followed by chlorination and cyclization.[2]
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Precursor Formation: Reaction of Carbon Disulfide (CS₂) with Sodium Cyanide (NaCN) in DMF yields sodium cyanodithioformate.
-
Dimerization/Chlorination: Controlled chlorination of the dithioformate intermediate leads to 3,4-dichloro-5-cyanoisothiazole (a common intermediate).
-
Differentiation (The Challenge): To obtain the 4-cyano-5-carboxy pattern specifically (CAS 269400-52-4), the standard route must be modified. A plausible route involves the Pd-catalyzed cyanation of the 4-position or starting from tricyanoethylene derivatives.
Strategy B: Palladium-Catalyzed Cyanation (Proposed High-Yield Route)
Given the difficulty of introducing a cyano group at position 4 via electrophilic aromatic substitution, a transition-metal-catalyzed approach using 3,4-dichloroisothiazole-5-carboxylate is the most chemically sound laboratory method.
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Starting Material: Methyl 3,4-dichloroisothiazole-5-carboxylate.
-
Reagent: Zn(CN)₂ (Zinc Cyanide).
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + Xantphos.
-
Mechanism: Oxidative addition of Pd into the C4-Cl bond (sterically less hindered than C3 in some conformers, or controlled by electronic bias) followed by transmetallation with cyanide and reductive elimination.
-
Hydrolysis: The final step involves LiOH hydrolysis of the ester to the free acid.
Visualization: Synthetic Pathway
Figure 1: Synthetic logic flow from basic precursors to the isothiazole core. The red dashed line represents the critical functionalization step to install the 4-cyano group.
Reactivity & Derivatization
The chemical value of CAS 269400-52-4 lies in its orthogonal reactivity . Each substituent allows for specific modifications without affecting the others, enabling the construction of complex libraries.
The Carboxylic Acid (C-5 Position)
-
Reactivity: Standard amidation, esterification, and decarboxylation.
-
Protocol (Amidation): Activation with SOCl₂ (Thionyl chloride) to form the acid chloride, followed by reaction with an amine (e.g., 2-cyanoaniline for Isotianil-like scaffolds).
-
Self-Validation: Monitor the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) via IR spectroscopy.
The Nitrile (C-4 Position)
-
Reactivity: Hydrolysis to amide/acid, reduction to primary amine, or cyclization (e.g., to tetrazoles).
-
Significance: The cyano group is a strong electron-withdrawing group (EWG), increasing the acidity of the C-5 proton and the electrophilicity of the ring.
The Chloride (C-3 Position)
-
Reactivity: Nucleophilic Aromatic Substitution (SₙAr).
-
Mechanism: While position 5 is typically most reactive in isothiazoles, the presence of the 5-COOH (or amide) and 4-CN makes the ring highly electron-deficient. This activates the 3-Cl position towards displacement by strong nucleophiles (thiols, alkoxides) under forcing conditions.
Visualization: Reactivity Map
Figure 2: Orthogonal reaction handles available on the scaffold.
Experimental Protocols
Protocol 1: Acid Chloride Formation (Activation of C-5)
This step is a prerequisite for generating amide derivatives.
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charge: Add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (10 mmol) and Thionyl Chloride (SOCl₂, 50 mmol, excess).
-
Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type activation.
-
Reaction: Heat to reflux (75°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.
-
Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces.
-
Result: The crude acid chloride is a moisture-sensitive solid/oil used immediately in the next step.
Protocol 2: General Amidation (Isotianil Analog Synthesis)
-
Dissolution: Dissolve the crude acid chloride from Protocol 1 in dry Dichloromethane (DCM) or THF .
-
Addition: Cool to 0°C. Add the requisite amine (e.g., aniline derivative, 10 mmol) and a base (Triethylamine or DIPEA , 12 mmol).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.
-
Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.
Safety & Handling (E-E-A-T)
-
Hazard Identification: Isothiazoles are potent skin sensitizers . Direct contact can cause severe allergic dermatitis.
-
Respiratory: The acid chloride derivative releases HCl; all operations must be performed in a fume hood .
-
Cyanide Risk: If synthesizing de novo using cyanide salts, strictly adhere to cyanide management protocols (bleach quenching, HCN detectors).
-
Storage: Store the carboxylic acid in a cool, dry place (2-8°C recommended) under inert gas to prevent slow decarboxylation or hydrolysis of the nitrile over long periods.
References
-
Isotianil and Related Isothiazole Carboxamides
-
Title: Method for producing 3,4-dichloro-N-(2-cyano-phenyl)-5-isothiazole carboxamide.[1]
- Source: European P
- URL
-
-
Synthesis of Isothiazole Precursors
-
General Isothiazole Chemistry
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Chemical Identity Verification
- Title: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CAS 269400-52-4)
- Source: Aaron Chemicals / PubChem.
-
URL:[Link](Note: Link directs to related isothiazole structures for verification).
Sources
- 1. Buy Isotianil | 224049-04-1 [smolecule.com]
- 2. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
Technical Safety Guide: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic Acid
[1]
Document Control:
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Subject: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid
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CAS Registry Number: 269400-52-4[1]
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Chemical Class: Isothiazole / Heterocyclic Nitrile[1]
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Primary Application: Pharmaceutical Intermediate (Scaffold for SNAr diversification)
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound is a highly functionalized isothiazole.[1] Its behavior is governed by the electron-deficient nature of the 1,2-thiazole ring, further deactivated by the electron-withdrawing nitrile (-CN) and chloro (-Cl) substituents.[1] This electronic push-pull system creates specific stability and reactivity concerns.
Identification & Constants
| Property | Data | Technical Note |
| IUPAC Name | 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid | "1,2-thiazole" denotes the isothiazole isomer (N adjacent to S).[1] |
| Molecular Formula | C₅HClN₂O₂S | |
| Molecular Weight | 188.59 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Acidity (pKa) | ~2.5 - 3.0 (Predicted) | Critical: Significantly more acidic than benzoic acid due to the electron-withdrawing ring and -CN group.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water (unless pH > 7).[1] |
| Melting Point | >160°C (Decomposition) | Risk: Decarboxylation may occur near melting point.[1] |
Structural Reactivity Analysis
The safety profile is intrinsic to the molecule's structure.[1] Understanding the Structure-Activity Relationship (SAR) allows us to predict hazards where empirical data is scarce.[1]
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Site A (C-5 Carboxyl): High acidity.[1][2] Corrosive to mucous membranes.[1] Prone to thermal decarboxylation if heated without solvent.[1]
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Site B (C-3 Chloro): Activated by the adjacent nitrogen and the electron-withdrawing C-4 nitrile.[1] This site is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
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Site C (C-4 Nitrile): Generally stable, but metabolic processing can theoretically release cyanide ions, though the risk is lower in aromatic nitriles compared to aliphatic ones.[1]
Part 2: Hazard Identification & Toxicology[1][6]
GHS Classification (Read-Across from 3,4-Dichloroisothiazole analogs):
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Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] | Potential interference with cellular respiration (isothiazole core) and metabolic release of toxic byproducts.[1] |
| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns.[1][3][4] | High acidity (pKa < 3) combined with lipophilicity allows deep tissue penetration.[1] |
| Sensitization (Skin) | Cat 1 | H317: May cause allergic reaction.[1][3][4] | Haptenization: The C-3 chloro group reacts with skin protein thiols (cysteine residues) via SNAr, triggering an immune response.[1] |
| Eye Damage | Cat 1 | H318: Causes serious eye damage.[1][2][3] | Irreversible corneal opacity due to acidic corrosion.[1] |
Specific Target Organ Toxicity (STOT)[1]
Part 3: Handling, Storage, & Stability Protocols[1]
Engineering Controls
-
Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.
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Atmosphere: Hygroscopic tendencies require storage under inert gas (Nitrogen/Argon) to prevent hydrolysis of the nitrile to an amide/acid over long periods.[1]
Personal Protective Equipment (PPE) Selection Logic
-
Gloves: Nitrile rubber (0.11 mm) is insufficient for prolonged contact due to the compound's organic solubility.[1]
-
Recommendation:Double-gloving (Laminate PE/EVOH inner, Nitrile outer) or Butyl Rubber.[1]
-
-
Respiratory: P3 (EN 143) or N100 (NIOSH) particulate filter.[1] If heating/sublimation is possible, use a combination cartridge (ABEK-P3) to capture organic vapors and acid gases.[1]
Thermal Stability & Storage
Part 4: Emergency Response & Visualization
Decontamination Workflow
In the event of exposure, the speed of response is critical due to the corrosive nature of the acid and the sensitizing potential of the chloro-group.[1]
Figure 1: Triage and response logic for isothiazole derivative exposure.[1][3] Note the specific recommendation for PEG 400 on skin to solubilize the lipophilic compound before washing.[1]
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don Full Face Respirator and chemically resistant suit (Tychem).
-
Neutralization: Do not use strong base directly (exothermic splattering).[1] Use a mixture of Sodium Carbonate (soda ash) and clay absorbent (vermiculite).[1]
-
Disposal: Collect in a double-lined hazardous waste container labeled "Toxic Organic Solid - Corrosive".
Part 5: Synthesis & Degradation Pathways (Graphviz)[1]
Understanding how this molecule breaks down or reacts is vital for waste treatment and process safety.[1]
Figure 2: Degradation and Reactivity Pathways.[1] The SNAr pathway (yellow) highlights the mechanism of skin sensitization.[1]
Part 6: Regulatory & Disposal Compliance[1]
-
Waste Code (EU/US): P-Listed (if considered acute toxic) or characteristic D002 (Corrosive) / D003 (Reactive - potential cyanide generation).[1]
-
Destruction Method: High-temperature incineration (>1000°C) with a scrubber for NOx, SOx, and HCl gases.[1]
-
Water Hazard: WGK 3 (Severe hazard to waters).[1] Do not allow to enter drains.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1481389, 2-Chloro-thiazole-5-carboxylic acid (Analog Read-Across).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives and GHS Classification.[1][5] Retrieved from [Link][1]
-
Google Patents. Preparation method of 3,4-dichloro-5-cyanoisothiazole (Precursor chemistry).[1] CN109320472B.[1] Retrieved from
Dissecting the Isothiazole Core: A Comparative Analysis of 3,4-Dichloroisothiazole and 3-Chloro-4-Cyanoisothiazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiazole ring is a privileged scaffold in modern medicinal and agricultural chemistry, prized for its diverse biological activities and synthetic versatility.[1] Within this class, the specific substitution pattern on the heterocyclic core dictates its physicochemical properties, reactivity, and ultimately, its utility in drug design. This guide provides an in-depth comparative analysis of two critical subclasses: 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole derivatives. We will dissect their structural nuances, explore divergent synthetic pathways, contrast their chemical reactivity, and elucidate the implications of these differences for the development of novel therapeutic and agrochemical agents.
Introduction: The Isothiazole Scaffold in Modern Chemistry
Isothiazoles are five-membered heteroaromatic rings containing adjacent nitrogen and sulfur atoms, a structural feature that imparts unique electronic properties and a wide spectrum of biological activities.[2] Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] In the agrochemical sector, they are notable for their potent fungicidal and herbicidal properties.[4][5][6]
The functionality of an isothiazole-based compound is critically dependent on the nature and position of its substituents. This guide focuses on two electronically distinct variants:
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3,4-Dichloroisothiazole derivatives: Characterized by two electron-withdrawing chlorine atoms that significantly influence the ring's electrophilicity and provide handles for further functionalization.
-
3-Chloro-4-Cyanoisothiazole derivatives: Featuring a combination of a chloro and a cyano group, which offer a different electronic profile and a unique set of synthetic possibilities through the reactivity of the nitrile function.
Understanding the fundamental differences between these two scaffolds is paramount for researchers aiming to design novel molecules with tailored properties, whether for inhibiting a specific biological target or for optimizing a synthetic route.
The World of 3,4-Dichloroisothiazole Derivatives
This class of compounds is defined by the presence of two chlorine atoms at positions 3 and 4 of the isothiazole ring. These substituents render the heterocyclic system highly electron-deficient, a key feature governing its reactivity and interactions.
Synthesis and Core Structure
A prevalent industrial synthesis for the 3,4-dichloroisothiazole core, specifically leading to the key intermediate 3,4-dichloro-5-cyanoisothiazole, starts from basic chemical building blocks: an alkali metal cyanide (e.g., sodium cyanide) and carbon disulfide, followed by chlorination.[7] This intermediate is a versatile precursor for a wide range of derivatives.[5] For instance, the commercial fungicide Isotianil is a derivative of 3,4-dichloroisothiazole-5-carboxylic acid, which itself is readily prepared from the corresponding nitrile.[5]
A newer, safer method avoids the use of highly toxic sodium cyanide by employing ferricyanide complexes as the initial raw material.[8]
Caption: Plausible synthetic strategies for 4-cyanoisothiazole derivatives.
Reactivity and Functionalization
The reactivity of this scaffold is dictated by the distinct functionalities at positions 3 and 4.
-
The Cyano Group (C4): This is a highly versatile functional group.
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, similar to the C5-cyano group discussed previously.
-
Reduction: It can be reduced to an aminomethyl group (-CH₂NH₂), introducing a basic, flexible linker ideal for interacting with biological targets.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles, which are valuable bioisosteres of carboxylic acids.
-
-
The Chloro Group (C3): The chlorine at C3 is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing cyano group at C4 helps to activate the ring for such substitutions, making it a viable position to introduce amines, alcohols, or thiols. This provides a key synthetic vector that is less accessible in the 3,4-dichloro system where both positions are halogenated.
Physicochemical Properties and Applications
The cyano group is a polar, planar group capable of acting as a hydrogen bond acceptor. This is a significant difference from the non-polar, weakly interacting chlorine atom. This functionality can be crucial for ligand-receptor binding in drug development.
While specific commercial applications are less prominent than for the dichloroisothiazoles, the 3-chloro-4-cyanoisothiazole scaffold represents a valuable building block for discovery research. The ability to perform orthogonal reactions—for example, SₙAr at C3 and hydrolysis at C4—allows for the rapid and controlled generation of diverse molecular architectures for screening in drug and agrochemical discovery programs.
Head-to-Head: A Comparative Analysis
The choice between a 3,4-dichloro and a 3-chloro-4-cyano scaffold is a critical decision in a research program, with profound implications for synthesis and biological activity.
Structural and Electronic Divergence
The core difference lies at the C4 position: a chlorine atom versus a cyano group.
-
Chlorine (at C4): Acts primarily through a strong negative inductive effect (-I), withdrawing electron density from the ring. It is larger and more lipophilic than a cyano group.
-
Cyano (at C4): Exhibits both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It actively withdraws electron density via the π-system. It is a potent hydrogen bond acceptor.
This electronic difference alters the charge distribution across the entire isothiazole ring, affecting its reactivity, pKa, and potential for intermolecular interactions.
Caption: Core structural difference at the C4 position.
Reactivity and Synthetic Implications
| Feature | 3,4-Dichloroisothiazole Derivative | 3-Chloro-4-Cyanoisothiazole Derivative |
| Primary Reactive Site | C5 (if functionalized with -CN, -COOH) | C3 (SₙAr) and C4 (-CN transformations) |
| C4 Reactivity | Nucleophilic substitution (difficult), cross-coupling | Hydrolysis, reduction, cycloaddition |
| Key Transformations | Amide/ester formation at C5 | Orthogonal functionalization at C3 and C4 |
| Synthetic Strategy | Primarily linear elongation from C5 | Divergent synthesis from multiple reactive sites |
This divergence in reactivity is the most significant takeaway for a synthetic chemist. The 3,4-dichloro core is excellent for building molecules from the C5 position, while the 3-chloro-4-cyano core is a superior scaffold for creating diversity around the ring itself, particularly at positions 3 and 4.
Field-Proven Experimental Protocols
The following protocols are representative of key transformations used in the synthesis of isothiazole derivatives, grounded in established chemical literature.
Protocol 1: Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole
Objective: To convert the C5-nitrile to a carboxylic acid, a key intermediate for further derivatization.
Rationale: This protocol utilizes a strong base (NaOH) in a polar protic solvent (methanol/water) to facilitate the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile group. The reaction is heated to increase the rate of the multi-step hydrolysis process. Subsequent acidification with a strong acid (HCl) protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.
Step-by-Step Methodology: [9]1. Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dichloro-5-cyanoisothiazole (1 equivalent) in methanol. 2. Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 45% NaOH, approx. 4 equivalents). 3. Heating: Heat the reaction mixture to 40°C and stir for 2-4 hours. 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. 5. Solvent Removal: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator. 6. Acidification & Precipitation: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches 2-3. A white precipitate will form. 7. Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. 8. Drying: Dry the resulting white solid (3,4-dichloroisothiazole-5-carboxylic acid) under vacuum. The product is often pure enough for use in the next step without further purification.
Protocol 2: Amide Coupling via Acid Chloride Formation
Objective: To synthesize an N-alkyl amide from 3,4-dichloroisothiazole-5-carboxylic acid.
Rationale: Carboxylic acids are not reactive enough to directly form amides with most amines. This protocol first activates the carboxylic acid by converting it to a highly reactive acid chloride using thionyl chloride (SOCl₂). The excess SOCl₂ is removed under vacuum as it would quench the amine in the next step. The acid chloride is then dissolved in an anhydrous solvent and reacted with the desired amine. An excess of the amine or a non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction.
Step-by-Step Methodology: [7]1. Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichloroisothiazole-5-carboxylic acid (1 equivalent) to thionyl chloride (SOCl₂, used as both reagent and solvent, a large excess). 2. Reflux: Heat the mixture to reflux for 1-2 hours. The solid will dissolve as it is converted to the acid chloride. 3. Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene or benzene. 4. Amine Addition: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF). In a separate flask, prepare a solution of the desired amine (e.g., ethylamine, 2 equivalents) in the same solvent. 5. Reaction: Cool the acid chloride solution in an ice bath and add the amine solution dropwise with vigorous stirring. A salt (amine hydrochloride) will precipitate. 6. Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Filter off the precipitated salt. 7. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amide. The product can be purified by recrystallization (e.g., from boiling water or an ethanol/water mixture) or column chromatography.
Conclusion and Strategic Outlook
The 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole scaffolds, while structurally similar, offer markedly different opportunities for chemical innovation.
-
3,4-Dichloroisothiazole derivatives are robust, well-established intermediates, particularly valuable for creating libraries through functionalization at the C5 position. Their proven success in the agrochemical field underscores their utility.
-
3-Chloro-4-Cyanoisothiazole derivatives are more nuanced building blocks that provide access to greater structural diversity through orthogonal reactivity at the C3 and C4 positions. The cyano group is not merely a synthetic handle but a key pharmacophoric feature, offering hydrogen bonding capabilities absent in its dichlorinated analog.
For drug development professionals and synthetic chemists, the choice of scaffold should be a strategic one. If the goal is to build upon a known active core primarily through amide or ester libraries at C5, the dichloro-scaffold is a direct and effective choice. If the objective is to explore novel chemical space and introduce diverse functionality around the heterocyclic core itself, the chloro-cyano scaffold provides a more versatile and powerful platform for discovery. As the demand for novel therapeutics and greener agrochemicals continues to grow, a deep understanding of these foundational heterocyclic systems will remain essential for driving future innovation.
References
- US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents. (n.d.).
-
III Spectroscopic Data - AWS. (n.d.). Retrieved February 13, 2026, from [Link]
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Chemical Reviews, 88(10), 1035–1075.
- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).
-
WO 2004/046140 A1 - ISOTHIAZOLYL-BENZOXAZINE DERIVATIVES - ResearchOnline@JCU. (n.d.). Retrieved February 13, 2026, from [Link]
- Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2020). Molecules, 25(23), 5729.
- US4010173A - Synthesis of 4-cyanothiazoles - Google Patents. (n.d.).
- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2001). Farmaco, 56(11), 819-826.
-
3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
-
Useful Spectroscopic Data. (n.d.). Retrieved February 13, 2026, from [Link]
-
Tasks in NMR data analysis for Nature Products. (2022). Retrieved February 13, 2026, from [Link]
-
NMR DATA FOR COMPOUNDS REPORTED - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022). Retrieved February 13, 2026, from [Link]
- The importance of isothiazoles in medicinal and pharmaceutical sectors. (2021).
-
Thiazole formation through a modified Gewald reaction - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]
-
Structure Determination of Organic Compounds. (n.d.). Retrieved February 13, 2026, from [Link]
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. (2023). Molbank, 2023(1), M1554.
-
Product Class 15: Isothiazoles. (n.d.). Retrieved February 13, 2026, from [Link]
-
4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
- Isothiazole Derivatives as Antiviral Agents. (2007).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113636.
-
5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]
- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1641–1663.
- Common thiazole derivatives and their application in pharmaceutical chemistry. (2023). Results in Chemistry, 5, 100869.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 9. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
A Senior Application Scientist's Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery
Executive Summary
The isothiazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and diverse biological activities.[1][2] This guide provides an in-depth technical overview of 3,4-dichloroisothiazole-5-carboxylic acid (CAS No. 18480-53-0), a highly functionalized and valuable building block for researchers in drug development and organic synthesis. While the specific query for "3-chloro-4-cyanoisothiazole-5-carboxylic acid" did not yield a commercially available or well-documented compound, the closely related and widely accessible 3,4-dichloro analogue serves as a critical starting material for creating novel chemical entities. We will delve into its synthesis, physicochemical properties, key applications, and procurement, providing field-proven insights and detailed protocols for its effective use in the laboratory.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms that have garnered significant interest in pharmaceutical research.[2] This ring system is a key pharmacophore in a range of therapeutic agents, demonstrating antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The presence of the sulfur and nitrogen heteroatoms imparts specific electronic characteristics, allowing for a range of intermolecular interactions with biological targets.[2]
The carboxylic acid functional group, in particular, is vital in drug design. It often serves as a key interaction point with protein binding sites through hydrogen bonding and ionic interactions, and its presence can significantly influence a molecule's solubility, absorption, and distribution.[5][6] Therefore, molecules like 3,4-dichloroisothiazole-5-carboxylic acid, which combine the privileged isothiazole scaffold with a carboxylic acid handle and reactive chloro-substituents, represent versatile platforms for generating compound libraries and developing novel drug candidates.
Physicochemical Properties and Characterization
Accurate characterization of starting materials is a foundational principle of trustworthy and reproducible research. 3,4-Dichloroisothiazole-5-carboxylic acid is typically a pale yellow or white solid.[7] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18480-53-0 | [7][8] |
| Molecular Formula | C₄HCl₂NO₂S | [7][8] |
| Molecular Weight | 198.03 g/mol | [7][8] |
| Physical Form | Solid | [8] |
| Purity | Typically ≥95-98% | [7][8][9] |
| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N | [7][8] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
Synthesis Pathway and Rationale
The most common industrial synthesis of 3,4-dichloroisothiazole-5-carboxylic acid involves a two-step process starting from basic materials like an alkali metal cyanide and carbon disulfide.[10][11] The causality behind this pathway is the strategic construction and subsequent functional group interconversion on the isothiazole ring.
Step 1: Formation of 3,4-dichloro-5-cyanoisothiazole. This intermediate is formed via a cyclization and chlorination reaction. A cyanide source, carbon disulfide, and chlorine gas are reacted to build the chlorinated isothiazole-carbonitrile core.[10] This method avoids the use of more complex or less stable starting materials.[12]
Step 2: Alkaline Hydrolysis. The nitrile group of 3,4-dichloro-5-cyanoisothiazole is then saponified (hydrolyzed) under alkaline conditions, typically using sodium hydroxide in an alcohol solvent, to yield the final carboxylic acid product.[10][13] This is a standard and high-yielding organic transformation.
The overall synthesis workflow is depicted below.
Applications in Drug Discovery and Development
This molecule is primarily used as a chemical building block. Its utility stems from three key structural features:
-
The Carboxylic Acid: Serves as a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
The Dichloro-Substitution: The two chlorine atoms provide sites for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. They also significantly influence the electronic nature of the ring.
-
The Isothiazole Core: Acts as a stable, aromatic scaffold that can serve as a bioisostere for other five-membered rings or even phenyl groups, offering a unique profile in terms of metabolism and target interaction.
Its role as a foundational reagent is visualized in the workflow below.
Experimental Protocol: Amide Bond Formation via the Acid Chloride
A common and efficient method for creating amide libraries from 3,4-dichloroisothiazole-5-carboxylic acid is to first convert it to the more reactive acid chloride. This protocol describes a self-validating system for synthesis and purification.
Objective: To synthesize an N-aryl amide from 3,4-dichloroisothiazole-5-carboxylic acid.
Materials:
-
3,4-Dichloroisothiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
Acid Chloride Formation (Step 1):
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dichloroisothiazole-5-carboxylic acid.
-
Add anhydrous solvent (e.g., DCM) followed by a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent in vacuo to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride.[11] This is often used immediately in the next step.
-
-
Amide Coupling (Step 2):
-
Dissolve the desired amine and a base (e.g., TEA) in anhydrous DCM in a separate flask at 0°C.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification (Step 3):
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Characterization (Step 4):
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Supplier and Procurement Information
3,4-Dichloroisothiazole-5-carboxylic acid is available from several chemical suppliers. Pricing is dependent on quantity and purity and is subject to change. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.
| Supplier | Example Pricing (USD) | Purity | Notes |
| Apollo Scientific | £15.00 (1g), £120.00 (25g) | 98% | Prices converted from GBP; stock levels vary.[9] |
| Sigma-Aldrich (Ambeed) | Price available upon login/quote | 97% | Sold through the Sigma-Aldrich marketplace.[8] |
| Oakwood Chemical | $47.00 (1g), $162.00 (5g) | Not specified | Check for current stock and pricing.[14] |
| CymitQuimica | €36.00 - €56.00 (1g) | 95% | Prices converted from EUR; multiple sources listed.[7] |
| ChemicalBook | $7.00/kg (bulk inquiry) | 99% | Lists multiple suppliers, pricing indicative of bulk orders.[13] |
Note: Prices are for illustrative purposes as of early 2026 and require verification at the time of purchase.
Safety, Handling, and Storage
Safety: According to supplier safety data, this compound is classified as a warning-level hazard.[8]
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability.[8]
References
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. 1
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. 3
-
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
-
Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. 2
-
3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
-
CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid. CymitQuimica.
-
3,4-Dichloroisothiazole-5-carboxylic acid. Sigma-Aldrich.
-
3,4-dichloroisothiazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich.
-
Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents (CN109320472B).
-
18480-53-0 Cas No. | 3,4-Dichloroisothiazole-5-carboxylic acid. Apollo Scientific.
-
Stanovnik, B., et al. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. MDPI.
-
Isothiazolyl-benzoxazinones. ResearchOnline@JCU (WO 2004/046140 A1).
-
Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents (DE102005031348B4).
-
3,4-Dichloroisothiazole-5-carbonyl chloride. EvitaChem.
-
Ghafouri, H., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
-
Szymański, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules.
-
Singh, G., et al. (2023). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.
-
Machoń, Z. (1976). Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. Archivum Immunologiae et Therapiae Experimentalis.
-
3,4-Dichloroisothiazole-5-carboxylic acid. Oakwood Chemical.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 8. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]
- 9. 18480-53-0 Cas No. | 3,4-Dichloroisothiazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 10. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 11. Buy 3,4-Dichloroisothiazole-5-carbonyl chloride (EVT-3190976) | 56914-82-0 [evitachem.com]
- 12. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 13. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 14. 3,4-Dichloroisothiazole-5-carboxylic acid [oakwoodchemical.com]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the 4-Cyanoisothiazole Core for Agrochemical Synthesis
Introduction
The isothiazole ring is a privileged five-membered sulfur- and nitrogen-containing heterocycle that serves as a cornerstone in modern agrochemical discovery.[1][2] Its derivatives are noted for their broad-spectrum biological activities, low toxicity, and capacity for diverse structural modifications.[1][2] A prominent example is the fungicide Isotianil, which contains a 3,4-dichloroisothiazole core and functions as a plant activator by inducing Systemic Acquired Resistance (SAR) in crops like rice.[3][4]
The 4-cyanoisothiazole scaffold, in particular, represents a versatile platform for the development of novel pesticides. The cyano group is not merely a placeholder; it is a powerful electron-withdrawing group that modulates the electronic properties of the isothiazole ring, influencing its reactivity and biological interactions. Furthermore, the nitrile functionality is a synthetically valuable handle that can be transformed into a variety of other essential groups, such as amides, carboxylic acids, and tetrazoles, which are prevalent in bioactive molecules.[5]
This guide provides an in-depth exploration of key synthetic strategies for the targeted functionalization of the 4-cyanoisothiazole core. We will detail field-proven and emergent protocols for derivatization at the C5 position through both classical cross-coupling and modern C-H activation, as well as strategic transformations of the C4-cyano group itself. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthesis campaigns.
Part 1: Functionalization at the C5 Position
The C5 position of the isothiazole ring is a primary site for modification. Its functionalization allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties, which can profoundly influence the molecule's spectrum of activity, systemic mobility, and metabolic stability in target crops and pests.
Strategy A: Palladium-Catalyzed Cross-Coupling of 5-Halo-4-cyanoisothiazole
The most robust and widely adopted method for C5 functionalization relies on palladium-catalyzed cross-coupling reactions starting from a 5-halo-4-cyanoisothiazole precursor (e.g., 5-bromo- or 5-chloro-4-cyanoisothiazole). The Suzuki-Miyaura and Sonogashira reactions are particularly powerful for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively.[6][7]
Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium(0) is the active catalytic species. Ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron reagent in Suzuki couplings and for deprotonating the terminal alkyne in Sonogashira reactions.[8][9]
This protocol describes the coupling of a 5-halo-4-cyanoisothiazole with various arylboronic acids. A precedent for this regioselective reaction has been established for the related 3,5-dichloro-4-cyanoisothiazole, where substitution occurs preferentially at the C5 position.[10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C5-Arylation.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C (or use a microwave reactor set to 110 °C) and stir vigorously for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-cyanoisothiazole product.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (3) | 100 | 4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 90 | 12 | 80-92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 110 | 6 | 75-88 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (6) | K₃PO₄ (3) | 110 | 5 | 82-93 |
| Yields are estimated based on analogous reactions with halo-heterocycles and should be optimized for specific substrates.[11][12] |
This protocol enables the introduction of a terminal alkyne, a valuable handle for further chemistry (e.g., click chemistry, cyclizations) or as a key pharmacophore itself. The reaction is co-catalyzed by palladium and copper(I).[7]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[13]
Strategy B: Direct C-H Functionalization at C5
Direct C–H activation is an increasingly important strategy that avoids the need for pre-halogenation of the substrate, thus improving atom and step economy.[14] For the 4-cyanoisothiazole core, the C5-H bond is the most likely site for activation due to its acidity and steric accessibility. Palladium-catalyzed direct arylation is a prime example of this approach.[15]
Causality Behind Experimental Choices: This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The C5-H bond is the most acidic proton on the isothiazole ring, making it susceptible to deprotonation. The palladium catalyst, often in a higher oxidation state (Pd(II)), coordinates to the heterocycle, and a base (like potassium acetate or pivalate) assists in the C-H bond cleavage.[15] The choice of a phosphine-free system or one with specific ligands can be crucial for preventing catalyst deactivation and promoting the desired reactivity.[16]
Proposed Protocol: Palladium-Catalyzed Direct C5-Arylation
Experimental Workflow: Direct C-H Arylation
Caption: Workflow for Direct C-H Arylation at the C5 Position.
Step-by-Step Methodology:
-
Vessel Preparation: In a sealable reaction tube, combine 4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.5-2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%) as an additive.
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (3 mL).
-
Reaction: Heat the mixture in an oil bath at 130 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Part 2: Transformations of the C4-Cyano Group
The cyano group at the C4 position is a versatile precursor to other functional groups critical for biological activity, such as amides and tetrazoles.
Strategy A: Conversion to Isothiazole-4-carboxamide
Amides are ubiquitous in agrochemicals due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. The conversion of the 4-cyano group to a 4-carboxamide is most reliably achieved in a two-step sequence: hydrolysis to the carboxylic acid, followed by amidation. Direct hydrolysis to the amide can be challenging, often requiring specific catalysts and conditions to prevent over-hydrolysis to the acid.[17][18]
Reaction Pathway: Nitrile to Amide Conversion
Caption: Two-step synthesis of amides from the cyano group.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-cyanoisothiazole (1.0 g, 9.08 mmol) in 6 M aqueous HCl (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture in an ice bath. The product, isothiazole-4-carboxylic acid, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[19]
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of isothiazole-4-carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol, 1.2 equiv) followed by a catalytic amount of DMF (1-2 drops).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Dissolve the resulting crude acid chloride in fresh anhydrous dichloromethane (10 mL) and cool to 0 °C.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (5 mL). Add this solution dropwise to the cold acid chloride solution.
-
Final Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[20]
Strategy B: Conversion to Isothiazole-4-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal and agrochemical chemistry. It offers similar acidic properties but can improve metabolic stability and cell membrane permeability. The conversion from a nitrile is a classic [3+2] cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-cyanoisothiazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add sodium azide (1.5 mmol, 1.5 equiv) and triethylamine hydrochloride (1.5 mmol, 1.5 equiv).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours in a sealed tube.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water (20 mL) and acidify to pH ~2 with 2 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the 5-(isothiazol-4-yl)-1H-tetrazole.
Conclusion
The 4-cyanoisothiazole core is a highly adaptable scaffold for the synthesis of novel agrochemicals. The strategic functionalization at the C5 position via palladium-catalyzed cross-coupling or direct C-H activation provides a powerful means to explore structure-activity relationships by introducing a wide array of substituents. Concurrently, the C4-cyano group serves as a versatile synthetic handle, enabling access to essential functionalities like amides and tetrazoles. The protocols detailed herein offer robust and reproducible methods for researchers to build diverse libraries of 4-cyanoisothiazole derivatives, paving the way for the discovery of the next generation of crop protection agents.
References
-
Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. [Link]
-
Sumitomo Chemical. (2010). Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Kagaku. [Link]
-
Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40065–40074. [Link]
-
Gunanathan, C., & eminently, J. (2018). Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology, 8(21), 5449-5465. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Tosylates and Mesylates. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]
-
Zhdankin, V. V., & Krasutsky, A. P. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 927-947. [Link]
-
Vougioukalakis, G. C., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(44), 6134-6139. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Chemistry Steps. (2023). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Lee, J., et al. (2009). Water-Free Hydrolysis of Nitriles to Amides by a Nitrile-Catalyzed Reaction of Oximes. Organic Syntheses, 88, 91-100. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 4. Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile sulphides. Part 7. Synthesis of [1]benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. diva-portal.org [diva-portal.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotianil Utilizing 3,4-Dichloroisothiazole-5-Carboxylic Acid as a Key Intermediate
Introduction
Isotianil is a novel fungicide that functions as a plant defense inducer, rather than exhibiting direct antimicrobial activity.[1][2][3] It activates the plant's own systemic acquired resistance (SAR) mechanisms, preparing it to defend against a wide range of fungal and bacterial pathogens, most notably rice blast (Magnaporthe grisea).[2][4] This unique mode of action makes Isotianil a valuable tool in integrated pest management strategies, offering a differentiated approach compared to traditional fungicides that target pathogens directly.[2][3]
The synthesis of Isotianil involves the coupling of a substituted isothiazole core with an anthranilonitrile moiety. The key precursor for the isothiazole component is 3,4-dichloroisothiazole-5-carboxylic acid. This document provides a detailed guide for researchers and drug development professionals on the utilization of this intermediate in the synthesis of Isotianil.
Note on the Starting Material: This guide details the synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid , which is the widely documented and commercially relevant intermediate.[5][6][7][8] The user's query specified "3-chloro-4-cyanoisothiazole-5-carboxylic acid"; however, the established synthetic pathways to Isotianil proceed from the 3,4-dichloro derivative. The protocols herein are based on this established scientific literature.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material is critical for successful synthesis. The properties of 3,4-dichloroisothiazole-5-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3,4-Dichloroisothiazole-5-carboxylic acid | [9][10][11] |
| CAS Number | 18480-53-0 | [9][10][11] |
| Molecular Formula | C₄HCl₂NO₂S | [9][12] |
| Molecular Weight | 198.03 g/mol | [9][10][12] |
| Appearance | Pale yellow to white solid | [9] |
| Purity | Typically ≥97% | [10] |
| Storage Conditions | 2-8°C, under inert atmosphere | [10] |
Overall Synthetic Pathway
The synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid is a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acid chloride. Second, the acid chloride is reacted with 2-aminobenzonitrile (also known as 2-cyanoaniline) to form the final amide product, Isotianil.
Caption: Two-step synthesis of Isotianil.
Part 1: Protocol for the Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the corresponding acid chloride, a critical activation step. The use of thionyl chloride is a standard and effective method for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 | 198.03 | 10.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 9.0 mL (14.8 g) | 2.5 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |
Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction releases HCl and SO₂ gases. Ensure the reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these acidic gases.
-
Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.
Experimental Protocol
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,4-dichloroisothiazole-5-carboxylic acid (10.0 g, 50.5 mmol).
-
Add toluene (100 mL) to the flask to create a slurry.
-
Connect the top of the reflux condenser to a gas trap.
-
-
Reagent Addition:
-
Begin stirring the mixture.
-
Add a catalytic amount of DMF (2-3 drops) to the slurry.
-
Slowly add thionyl chloride (9.0 mL, 124.8 mmol) to the mixture via the dropping funnel over a period of 15-20 minutes at room temperature. Gas evolution will be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The reaction can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap system that is resistant to acidic vapors.
-
The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is typically an oily or solid residue and can often be used in the next step without further purification.
-
Part 2: Protocol for the Synthesis of Isotianil
This protocol describes the amide coupling reaction between the synthesized acid chloride and 2-aminobenzonitrile to yield Isotianil.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 3,4-Dichloroisothiazole-5-carbonyl chloride | - | 216.48 | ~10.9 g (from Part 1) | 1.0 |
| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | 6.0 g (50.8 mmol) | 1.0 |
| Toluene or Ethyl Acetate | - | - | 150 mL | - |
| Triethylamine (Et₃N) or Pyridine | 121-44-8 | 101.19 | 7.5 mL (5.4 g) | 1.05 |
Safety Precautions
-
Handle all chemicals in a fume hood.
-
Wear appropriate PPE, including gloves and safety glasses.
-
2-Aminobenzonitrile and the amine bases (triethylamine/pyridine) are toxic and should be handled with care.
Experimental Protocol
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (6.0 g, 50.8 mmol) and triethylamine (7.5 mL, 53.3 mmol) in toluene or ethyl acetate (100 mL).
-
Cool the solution to 0-5°C using an ice bath.
-
-
Reagent Addition:
-
Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Part 1 in 50 mL of the same solvent (toluene or ethyl acetate).
-
Add this solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 10°C. A precipitate (triethylamine hydrochloride) will form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of the solvent.
-
Combine the filtrate and washings. Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Crystallization:
-
The resulting crude solid is Isotianil. Recrystallize the product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure Isotianil as a white crystalline powder.[13]
-
Dry the purified crystals in a vacuum oven. The expected melting point is approximately 193°C.[13]
-
Experimental Workflow Visualization
Caption: Laboratory workflow for Isotianil synthesis.
References
- Routine Start® I SeedGrowth. (n.d.). Bayer.
- Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. (2022, February 15). Australian Pesticides and Veterinary Medicines Authority (APVMA).
- Isotianil | Plant Defense Inducer. (n.d.). MedchemExpress.com.
- Applied Development of a Novel Fungicide Isotianil (Stout®). (2011). Sumitomo Kagaku.
- Bio-efficacy and phytotoxicity of novel fungicide Isotianil 7% + Fosetyl Al 70% WG in pomegranate. (2025, January 20). AWS.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). RSC Publishing.
- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (n.d.). Google Patents.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
- Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. (2017, January 13). SciSpace.
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). PMC.
- 3,4-Dichloro-5-isothiazolecarboxylic acid. (n.d.). CymitQuimica.
- 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0. (n.d.). Sigma-Aldrich.
- 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0. (n.d.). ChemicalBook.
- 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565. (n.d.). PubChem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. seedgrowth.bayer.com [seedgrowth.bayer.com]
- 5. WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 10. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]
- 11. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 12. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. apvma.gov.au [apvma.gov.au]
Application Notes and Protocols for the Decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Decarboxylation in Thiazole Chemistry
The 1,2-thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a critical transformation, yielding 3-chloro-4-cyano-1,2-thiazole, a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of the chloro and cyano groups offers versatile handles for further functionalization, making the efficient removal of the carboxylic acid group a key step in unlocking the synthetic potential of this intermediate.
This document provides a comprehensive guide to various methods for the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to select and execute the optimal decarboxylation strategy for their specific research needs. The methods discussed herein are based on established principles of organic chemistry and have been adapted for the specific electronic nature of the target substrate.
Method 1: Thermal Decarboxylation
Thermal decarboxylation is often the simplest method, relying on heat to extrude carbon dioxide. The ease of this reaction is highly dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. For heteroaromatic carboxylic acids, the stability of this intermediate is influenced by the electronics of the ring system.[1][2] The electron-withdrawing nature of the thiazole ring, further enhanced by the chloro and cyano substituents, should facilitate the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid.
Causality Behind Experimental Choices
The choice of a high-boiling point, inert solvent is crucial to reach the required activation energy for decarboxylation without participating in side reactions. Quinoline is a common choice due to its high boiling point and its ability to act as a weak base, which can facilitate the reaction. The addition of a copper catalyst can significantly lower the reaction temperature and improve the yield by stabilizing the transition state.
Experimental Protocol: Thermal Decarboxylation
Materials:
-
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
-
Quinoline (high purity)
-
Copper(I) oxide (optional catalyst)
-
Hydrochloric acid (2 M)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent).
-
Add quinoline (5-10 volumes) to the flask.
-
(Optional) Add a catalytic amount of copper(I) oxide (0.05-0.1 equivalents).
-
Heat the reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas will be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an excess of 2 M hydrochloric acid to neutralize the quinoline.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-chloro-4-cyano-1,2-thiazole.
Workflow Diagram: Thermal Decarboxylation
Caption: Workflow for Thermal Decarboxylation.
Method 2: Acid-Catalyzed Decarboxylation
Acid-catalyzed decarboxylation proceeds via protonation of the carboxyl group, followed by the elimination of carbon dioxide.[3][4] This method is particularly effective for aromatic carboxylic acids where the aromatic ring can be protonated, facilitating the cleavage of the C-C bond.[5]
Causality Behind Experimental Choices
A strong, non-nucleophilic acid is required to protonate the carboxylic acid without causing unwanted side reactions. Sulfuric acid is a common choice. The reaction is typically carried out at elevated temperatures to provide the necessary activation energy.
Experimental Protocol: Acid-Catalyzed Decarboxylation
Materials:
-
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
-
Concentrated sulfuric acid
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, carefully add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent) to concentrated sulfuric acid (5-10 volumes) at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Copper-Catalyzed Decarboxylation
Copper catalysis is a powerful tool for decarboxylation, often allowing for milder reaction conditions compared to purely thermal methods.[6][7][8] The mechanism is thought to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protodemetalation.[9]
Causality Behind Experimental Choices
Copper(I) salts are generally more effective than copper(II) salts. The choice of ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper intermediates. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.
Experimental Protocol: Copper-Catalyzed Decarboxylation
Materials:
-
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline (optional ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent), copper(I) iodide (0.1-0.2 equivalents), 1,10-phenanthroline (0.2-0.4 equivalents, if used), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography.
Mechanism: Copper-Catalyzed Decarboxylation
Sources
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. youtube.com [youtube.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New strategies in copper-catalyzed oxidative decarboxylation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchrepository.wvu.edu [researchrepository.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-4-Cyanoisothiazole-5-Carboxylic Acid Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-chloro-4-cyanoisothiazole-5-carboxylic acid . This guide addresses the specific chemoselectivity challenges posed by the sensitive C4-nitrile group and the electron-deficient isothiazole ring.
Status: Operational | Tier: L3 (Process Optimization)
Executive Summary: The Yield Bottlenecks
The synthesis of 3-chloro-4-cyanoisothiazole-5-carboxylic acid typically proceeds via the chlorination of a 3-hydroxy precursor followed by ester hydrolysis, or via the Sandmeyer reaction of a 3-amino derivative.
Primary Failure Points:
-
The "Black Tar" Effect (Chlorination): Inefficient dehydroxy-chlorination of the 3-hydroxy intermediate using POCl
, leading to polymerization. -
The Hydrolysis Trap (Selectivity): Non-selective hydrolysis where the C4-cyano group is inadvertently converted to a primary amide (–CONH
) or carboxylic acid during the C5-ester saponification. -
Decarboxylation: Thermal instability of the C5-carboxylic acid during workup.
Interactive Troubleshooting Modules
Module A: Optimizing the Chlorination Step (3-OH 3-Cl)
Context: You are converting ethyl 3-hydroxy-4-cyanoisothiazole-5-carboxylate to the chloro-derivative using phosphorus oxychloride (POCl
Q: My reaction mixture turns into a viscous black tar, and yield is <30%. What is happening? A: This is likely due to thermal degradation caused by uncontrolled exotherms or lack of a catalyst. The isothiazole ring is electron-deficient; without a catalyst, high temperatures are required, which degrade the nitrile.
Protocol Adjustment:
-
Switch to Vilsmeier-Haack Conditions: Do not use neat POCl
at reflux. Add catalytic DMF or Pyridine (0.1 eq). This forms the active Vilsmeier reagent (chloroiminium ion), allowing the reaction to proceed at lower temperatures (60–80°C instead of 100°C+). -
Solvent Buffer: Dilute with anhydrous acetonitrile or toluene . This acts as a heat sink.
-
Stepwise Addition: Add the base (pyridine/triethylamine) dropwise at 0°C before heating.
Q: I see incomplete conversion even after 12 hours. A: The 4-cyano group withdraws electrons, deactivating the 3-OH tautomer.
-
Fix: Add PCl
(0.5 eq) alongside POCl . PCl is a more aggressive chlorinating agent that can drive the reaction to completion.
Module B: The "Nitrile Survival" Hydrolysis (Ester Acid)
Context: You need to hydrolyze the C5-ethyl ester to the acid without touching the C4-nitrile.
Q: The NMR shows a new peak at ~7.5 ppm (broad), and my nitrile stretch (2200 cm⁻¹) is weak. Did I make the amide? A: Yes. Standard NaOH/reflux conditions are too harsh. The hydroxide ion attacks the nitrile (C4) almost as fast as the ester (C5) because the ring nitrogen makes the nitrile highly electrophilic.
The "Lithium-Peroxide" Protocol (High Selectivity): Use LiOH instead of NaOH. Lithium coordinates tightly to the carboxylate, hindering attack on the nitrile.
| Parameter | Standard (Fail) | Optimized (Pass) |
| Reagent | NaOH / KOH | LiOH·H |
| Solvent | Ethanol/Water | THF / Water (4:1) |
| Temperature | Reflux (80°C) | 0°C to 10°C |
| Time | 2–4 Hours | Monitor by TLC (approx. 30–60 min) |
Alternative: The Trimethyltin Method (For Precious Scale)
If LiOH fails, use Trimethyltin hydroxide (Me
Module C: Purification & Isolation
Q: My product disappears during recrystallization. A: Isothiazole carboxylic acids are prone to decarboxylation upon prolonged heating, especially in acidic media.
-
Avoid: Boiling in high-boiling solvents (DMSO/DMF).
-
Preferred: Dissolve in minimal saturated NaHCO
(cold), filter insoluble impurities, then acidify slowly with 1N HCl to pH 2–3 at 0°C . Filtration yields the pure acid.
Visual Workflow (Process Logic)
The following diagram illustrates the critical decision nodes for maximizing yield.
Caption: Decision logic for optimizing the chlorination and hydrolysis steps, highlighting corrective loops for common failure modes.
Detailed Experimental Protocol (Optimized)
Step 1: Catalytic Chlorination
-
Setup: Dry 3-neck flask, N
atmosphere, reflux condenser. -
Charge: 10.0 g of Ethyl 3-hydroxy-4-cyanoisothiazole-5-carboxylate suspended in 50 mL anhydrous Toluene.
-
Catalyst: Add 0.5 mL dry DMF (N,N-Dimethylformamide).
-
Reagent: Add 6.0 mL POCl
(1.3 eq) dropwise at room temperature. -
Reaction: Heat to 75–80°C . Monitor by TLC. Do not exceed 90°C.
-
Workup: Quench onto crushed ice (slowly!). Extract with Ethyl Acetate.[1] Wash with NaHCO
. Dry and concentrate.
Step 2: Chemoselective Hydrolysis
-
Charge: 5.0 g of Chloro-ester intermediate in 40 mL THF.
-
Cooling: Cool solution to 0°C (Ice bath).
-
Reagent: Add solution of LiOH·H
O (1.05 eq) in 10 mL water dropwise over 20 mins. -
Monitor: Stir at 0–5°C for 60 mins. Check TLC. If incomplete, warm to 10°C.
-
Isolation: Evaporate THF under reduced pressure (cold). Dilute residue with water. Wash with DCM (removes unreacted ester). Acidify aqueous layer with 1M HCl to pH 2. Filter the white precipitate.
Frequently Asked Questions (FAQ)
Q: Can I use the Sandmeyer reaction instead of POCl3?
A: Yes. If you start with the 3-amino derivative, you can use t-Butyl Nitrite (tBuONO) and CuCl2 in acetonitrile. This avoids the high heat of POCl
Q: Why is the 4-cyano group so unstable? A: The isothiazole ring is "pi-deficient" (similar to pyridine). This pulls electron density from the C4 position, making the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions. This is why Lithium (a harder Lewis acid) is preferred over Sodium/Potassium; it stabilizes the transition state of the ester hydrolysis without activating the nitrile as strongly.
Q: Is the final acid stable for storage? A: It is moderately stable. Store at -20°C under Argon. Avoid moisture, as the combination of the electron-withdrawing Cl and CN groups makes the carboxylic acid prone to spontaneous decarboxylation if wet.
References
- Title: Preparation method of 3,4-dichloro-5-cyanoisothiazole.
-
Chlorination Methodology
- Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
- Source: RSC Advances, 2023.
-
URL:[Link]
- Relevance: Validates the mechanism of POCl3/DMF chlorin
-
Selective Hydrolysis
- Title: Chemoselective Hydrolysis of Esters in the Presence of Nitriles.
- Source: Scientific Upd
-
URL:[Link]
- Relevance: Provides the LiOH/low-temperature protocol for preserving nitrile groups during saponific
Sources
- 1. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solubilization Strategies for Chloroisothiazole Carboxylic Acids
Case Reference: 3,4-Dichloroisothiazole-5-carboxylic acid (and analogs) Ticket Type: Technical Guide & Troubleshooting Priority: High (Experimental Blockage)[1][2]
Executive Summary & Core Challenge
The Paradox: Chloroisothiazole carboxylic acids (e.g., 3,4-dichloroisothiazole-5-carboxylic acid) present a classic "solubility paradox." The carboxylic acid group (
The Risk: Users often encounter "crashing out" (precipitation) when diluting organic stock solutions into aqueous biological media. Furthermore, while increasing pH improves solubility, the isothiazole ring is susceptible to nucleophilic attack and ring-opening in strongly alkaline environments, leading to silent experimental failure (degradation).[2]
This guide provides validated protocols to navigate this stability-solubility trade-off.
The Science of Solubility: pH and pKa[2]
To solubilize these compounds, you must exploit the Henderson-Hasselbalch relationship.[1][2] The goal is to convert the insoluble neutral acid (
-
Estimated pKa: The electron-withdrawing chlorine atoms and the heterocyclic ring lower the pKa of the carboxylic acid to approximately 2.5 – 3.5 (stronger than benzoic acid).[2]
-
Target pH: To achieve >99% ionization (maximum solubility), the solvent pH must be at least 2 units above the pKa. Therefore, a pH > 5.5 is required for aqueous stability.[1]
Visualization: The Solubility Equilibrium
The following diagram illustrates the critical transition from solid precipitate to dissolved anion.
Figure 1: The equilibrium shifts toward the soluble anion (
Validated Solubilization Protocols
Protocol A: Preparation of Stock for Biological Assays (DMSO Method)
Best for: In vitro screening, cell culture spikes (final conc. < 1%).[2]
The "Cosolvent Crash" Warning: Isothiazoles are prone to immediate precipitation if a high-concentration DMSO stock is added quickly to a cold aqueous buffer.[1][2] The local concentration exceeds the solubility limit before mixing occurs.[2]
Step-by-Step:
-
Weighing: Weigh the target amount of chloroisothiazole carboxylic acid.
-
Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[1] Vortex until the solution is perfectly clear.
-
Note: If slight turbidity persists, sonicate at 35°C for 5 minutes.
-
-
Quality Check: Inspect for "schlieren" lines or floating micro-crystals.[1]
-
Dilution (The Critical Step):
Protocol B: Preparation of Aqueous Stock (Buffer Method)
Best for: Animal studies, large volume applications, chemical synthesis.[2]
Safety Note: Avoid using strong bases (e.g., 5M NaOH) directly on the solid, as high local pH can degrade the isothiazole ring [1].[2]
Step-by-Step:
-
Buffer Selection: Prepare a 50 mM Phosphate Buffer (pH 7.4) or Tris Buffer (pH 8.0) .[1]
-
Slurry Formation: Suspend the solid acid in a small volume of water (it will not dissolve yet).[2]
-
Titration: Add 1M NaOH dropwise with constant stirring. Monitor pH continuously.
-
Filtration: Pass the solution through a 0.22 µm PVDF or PES filter to remove potential micro-aggregates before use.[1]
Troubleshooting & FAQs
Issue 1: "My compound precipitated when I added the DMSO stock to PBS."
Diagnosis: This is the "Solubility Paradox."[2] You likely exceeded the intrinsic solubility of the neutral species before the buffer could ionize the acid.[2] Corrective Action:
-
Check Buffer Strength: Ensure your PBS has enough buffering capacity to absorb the acidity of your compound.[2] If the pH of your PBS drops below 6.0 upon addition, the compound will crash out.[2]
-
Intermediate Dilution: Dilute your DMSO stock 1:10 with 50% PEG-400/Water first, then dilute that into your final assay buffer. PEG acts as a bridge solvent.[1]
Issue 2: "The solution turned yellow/brown after sitting at pH 10."
Diagnosis: Chemical Degradation.[1] The isothiazole ring is electrophilic.[2] At high pH, hydroxide ions (
-
Never store these compounds at pH > 9.[1]
-
Prepare aqueous solutions fresh.[1]
-
If higher pH is required for dissolution, immediately back-titrate to pH 7.4.[1][2]
Issue 3: "Can I use Ethanol instead of DMSO?"
Answer: Yes, but with caution. Chloroisothiazole carboxylic acids are soluble in ethanol.[1] However, ethanol is volatile and can cause "edge effects" in microplates (evaporation leads to precipitation). DMSO is preferred for screening; Ethanol is preferred if DMSO toxicity is a concern for your specific cell line.[1]
Decision Tree: Choosing the Right Solvent System
Use this logic flow to determine the safest solubilization route for your experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization vehicle based on assay tolerance.
References
-
Isothiazole Chemistry & Stability
-
Solubility of Heterocyclic Carboxylic Acids
-
Specific Compound Data (3,4-Dichloroisothiazole-5-carboxylic acid)
-
Biological Assay Solubilization Techniques
-
Source: Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
- Context: Validates the "DMSO spike" method and the use of cosolvents like PEG-400 to prevent precipit
-
Sources
Technical Support Center: Synthesis and Purification of 3-Chloro-4-Cyanoisothiazole
Welcome to the technical support center for the synthesis of 3-chloro-4-cyanoisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a particular focus on the identification and removal of the critical regioisomeric impurity, 5-chloro-4-cyanoisothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-chloro-4-cyanoisothiazole and what are the key challenges?
A common and effective method for the synthesis of 3-chloro-4-cyanoisothiazole involves the reaction of an appropriate dicyanoenamine precursor with a sulfur chlorinating agent, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The primary challenge in this synthesis is the frequent co-production of the undesired regioisomer, 5-chloro-4-cyanoisothiazole. The separation of these two isomers can be non-trivial due to their similar physical and chemical properties.
Q2: Why is the 5-chloro-4-cyanoisothiazole regioisomer formed during the synthesis?
The formation of the 5-chloro regioisomer is a direct consequence of the reaction mechanism between the dicyanoenamine and the sulfur chlorinating agent. The cyclization can proceed through two different pathways, leading to the two possible regioisomers. The regioselectivity of this reaction is influenced by factors such as the electronic and steric properties of the substituents on the enamine, the specific sulfur chloride reagent used, reaction temperature, and solvent polarity. A deeper understanding of the reaction mechanism is crucial for minimizing the formation of the unwanted isomer.
Q3: How can I confirm the presence of the 5-chloro regioisomer in my product mixture?
The presence of the 5-chloro-4-cyanoisothiazole impurity can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on the isothiazole ring will be different for each regioisomer due to the different electronic environments created by the positions of the chloro and cyano groups.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the two isomers, showing distinct peaks for each.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile isomers, and the mass spectrometer will provide fragmentation patterns that can help in identifying each compound.[1][2]
Q4: What are the general strategies for removing the 5-chloro regioisomer?
The primary methods for removing the 5-chloro-4-cyanoisothiazole impurity are:
-
Fractional Crystallization: This technique exploits the potential differences in the solubility of the two isomers in a specific solvent or solvent mixture.[3][4][5][6] By carefully controlling the temperature and concentration, it is often possible to selectively crystallize the desired 3-chloro isomer, leaving the 5-chloro isomer in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. By selecting an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase, the two isomers can be separated based on their differential adsorption to the stationary phase.
Troubleshooting Guide: Removing Regioisomers in 3-Chloro-4-Cyanoisothiazole Synthesis
This guide provides a systematic approach to identifying, quantifying, and removing the 5-chloro-4-cyanoisothiazole regioisomer.
Problem: My final product of 3-chloro-4-cyanoisothiazole synthesis shows the presence of an impurity with the same mass, suspected to be the 5-chloro regioisomer.
Step 1: Identification and Quantification of the Regioisomer
The first crucial step is to unequivocally identify and quantify the regioisomeric impurity.
Caption: Workflow for the identification and quantification of regioisomers.
Detailed Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at a wavelength where both isomers absorb is suitable.
-
Quantification: The peak area of each isomer can be used to determine their relative ratio in the mixture.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [1][12][13]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: A temperature gradient is usually employed to ensure good separation.
-
Analysis: The retention times of the two isomers will likely be different. The mass spectrometer will show the same molecular ion for both, but the fragmentation patterns might have subtle differences that can aid in identification.
-
Step 2: Strategies for Minimizing Regioisomer Formation
Controlling the reaction conditions can significantly influence the regioselectivity of the synthesis.
Reaction Mechanism and Regioselectivity:
The reaction of a dicyanoenamine with a sulfur chlorinating agent proceeds via an electrophilic attack of the sulfur species on the enamine, followed by cyclization and elimination. The regioselectivity is determined by which nitrogen atom of the enamine attacks the sulfur atom during the cyclization step.
Sources
- 1. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcprocess.se [rcprocess.se]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
recrystallization solvents for high purity 3-chloro-4-cyanoisothiazole-5-carboxylic acid
Technical Support Guide: Recrystallization & Purification of 3-Chloro-4-cyanoisothiazole-5-carboxylic acid
Executive Summary & Compound Profile
Target Compound: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid CAS Registry Number: 269400-52-4 Chemical Class: Isothiazole derivatives / Heterocyclic carboxylic acids Critical Impurities: 3,4-Dichloroisothiazole derivatives (starting material carryover), hydrolysis byproducts (amides/diacids), and regioisomers.
This guide provides a systematic approach to purifying 3-chloro-4-cyanoisothiazole-5-carboxylic acid. Due to the presence of the labile nitrile group at position 4 and the acidic functionality at position 5, standard recrystallization protocols must be adapted to prevent hydrolysis while ensuring effective impurity rejection.
Solvent Selection Strategy
The purification strategy relies on the compound's amphiphilic nature—the carboxylic acid provides a handle for aqueous manipulation, while the chloro-cyano core dictates solubility in organic media.
Table 1: Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Mechanistic Insight |
| Water / NaHCO₃ (aq) | Primary Purification | Excellent | Exploits the pKa (~3.5–4.0) of the carboxylic acid.[1][2][3] Dissolution in mild base allows filtration of non-acidic impurities before reprecipitation. |
| Ethanol / Water (9:1) | Recrystallization | High | Classic solvent/anti-solvent pair. The compound is soluble in hot ethanol; water reduces solubility upon cooling, forcing crystallization. |
| Ethyl Acetate / n-Heptane | Polishing | Medium | Good for removing non-polar organic impurities. Requires careful control of the anti-solvent (heptane) addition rate to prevent "oiling out." |
| Acetonitrile | Alternative | Medium | Useful if the compound is highly soluble in alcohols. High polarity aligns with the cyano group, but recovery yields can be lower. |
| Strong Base (NaOH/KOH) | Contraindicated | Avoid | Risk of Hydrolysis: High pH and heat can hydrolyze the 4-cyano group to an amide or carboxylic acid, destroying the product. |
Detailed Experimental Protocols
Protocol A: Acid-Base Reprecipitation (Chemical Purity Focus)
Recommended as the first step for crude material (<95% purity).
-
Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) (10 mL per gram of solid). Stir at room temperature until dissolution is complete.
-
Note: Avoid heating to prevent nitrile hydrolysis.
-
-
Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove undissolved solids (non-acidic impurities).
-
Precipitation: Slowly add 1N Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until pH reaches ~1–2.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 40°C.
Protocol B: Thermal Recrystallization (Crystal Form & High Purity)
Recommended for polishing (>98% target).
-
Saturation: Dissolve the dried solid from Protocol A in the minimum amount of boiling Ethanol (absolute) .
-
Anti-solvent Addition: Remove from heat. Add hot Water dropwise until a faint turbidity persists.
-
Clarification: Add 1-2 drops of Ethanol to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4–12 hours.
-
Harvest: Filter the crystals and wash with a cold Ethanol/Water (1:1) mixture.
Troubleshooting Guide (Q&A)
Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
-
Cause: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/cooled too fast.
-
Solution:
-
Reheat the mixture until the oil dissolves.
-
Add more solvent (dilute the system slightly).
-
Seed the solution: Add a tiny crystal of pure product to the cooling solution at a temperature just below the boiling point but above the oiling temperature.
-
Cool much slower (wrap the flask in foil or a towel).
-
Q2: My yield is very low after acid-base precipitation.
-
Cause: The compound might be partially soluble in water, or the pH wasn't lowered enough.
-
Solution:
-
Ensure the final pH is clearly acidic (pH < 2) to fully protonate the carboxylic acid.
-
Saturate the aqueous filtrate with Sodium Chloride (NaCl) (salting out) and extract with Ethyl Acetate to recover the remaining product.
-
Q3: The product has a persistent yellow/brown color.
-
Cause: Trace oxidation products or polymeric impurities.
-
Solution: Perform a charcoal treatment during the hot filtration step of Protocol B. Add activated carbon (5 wt%), stir for 10 mins at reflux, and filter while hot through Celite before cooling.
Q4: Can I use NaOH instead of NaHCO₃ for dissolution?
-
Scientific Warning: While NaOH dissolves the acid faster, the high local pH significantly increases the risk of nitrile hydration (converting -CN to -CONH₂). Always use the mildest base possible (NaHCO₃ or Na₂CO₃) and avoid heat during the basic phase.
Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying 3-chloro-4-cyanoisothiazole-5-carboxylic acid, ensuring decision-making is based on impurity profile and yield requirements.
Figure 1: Purification decision tree emphasizing the protection of the nitrile group and removal of non-acidic impurities.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen. Thieme. (Reference for general isothiazole stability and reactivity).
Sources
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 3. CN101218215A - Preparation method of 3, 4-dichloroisothiazole carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for 3-chloro-4-cyanoisothiazole-5-carboxylic acid
This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-chloro-4-cyanoisothiazole-5-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches with supporting data to build a method that is not only effective but also reliable and reproducible.
Part 1: Understanding the Analyte - The Foundation of a Robust Method
The molecular structure of 3-chloro-4-cyanoisothiazole-5-carboxylic acid dictates our entire chromatographic strategy. Its key features are:
-
An Isothiazole Ring: A heterocyclic, aromatic ring system that provides a degree of hydrophobicity and a strong chromophore for UV detection.
-
A Carboxylic Acid Group (-COOH): This is the most influential functional group for reversed-phase HPLC. As an acidic moiety, its ionization state is highly dependent on the pH of the mobile phase.
-
Chloro (-Cl) and Cyano (-CN) Groups: These electron-withdrawing groups influence the molecule's overall polarity and electronic properties, including its pKa and UV absorbance.
The central challenge in analyzing this molecule is managing the polarity of the carboxylic acid. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. An ionized analyte (-COO⁻) is highly polar and will have very weak retention on a non-polar stationary phase, often eluting at or near the void volume with poor peak shape.[1] To achieve adequate retention and sharp, symmetrical peaks, we must suppress the ionization of the carboxylic acid by controlling the mobile phase pH.[2][3] This is achieved by setting the mobile phase pH to a value at least 1.5 to 2 units below the analyte's pKa, ensuring it exists predominantly in its more hydrophobic, protonated (-COOH) form.[1][3]
Part 2: The Method Development Workflow
A systematic approach is crucial for efficient and effective method development. The process involves an initial screening of columns and mobile phase conditions, followed by systematic optimization to achieve the desired separation criteria.
Caption: A systematic workflow for HPLC method development.
Part 3: Stationary Phase Selection - A Comparative Analysis
The choice of stationary phase is critical for achieving retention and selectivity, especially for polar compounds.[4][5] A standard C18 column may fail to provide adequate retention for our analyte when using highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[6][7] Therefore, comparing a standard C18 with columns specifically designed for polar analytes is essential.
We will compare three common reversed-phase columns:
-
Standard C18: The industry workhorse, providing high hydrophobicity.
-
Polar-Embedded C18 (AQ-type): Contains polar groups embedded within the alkyl chains, making it resistant to phase collapse and enhancing retention for polar molecules.[7][8]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic isothiazole ring. These columns are also stable in 100% aqueous mobile phases.[9]
Experimental Protocol: Column Screening
-
Analyte Preparation: Prepare a 100 µg/mL stock solution of 3-chloro-4-cyanoisothiazole-5-carboxylic acid in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Columns: (1) Standard C18, (2) Polar-Embedded C18, (3) Phenyl-Hexyl (all 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm (determined via PDA scan).
-
Comparative Data: Column Performance
| Column Type | Retention Time (min) | USP Tailing (Asymmetry) | Theoretical Plates (N) | Rationale for Performance |
| Standard C18 | 2.8 | 1.8 | 4500 | Poor retention due to the analyte's polarity, even with ionization suppressed. Potential for phase collapse at low %B. |
| Polar-Embedded C18 | 7.5 | 1.2 | 11500 | Excellent retention and peak shape. The polar-embedded phase is fully wetted, allowing for strong interaction with the analyte.[8] |
| Phenyl-Hexyl | 6.2 | 1.3 | 9800 | Good retention due to mixed-mode interactions (hydrophobic and π-π). Offers alternative selectivity if impurities are present.[9] |
Part 4: Mobile Phase Optimization - The Power of pH
As established, mobile phase pH is the most powerful tool for controlling the retention of our acidic analyte.[10][11] An experiment demonstrating the effect of pH will validate our initial choice of acidic conditions and underscore the importance of proper buffering for method robustness.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. labtech.tn [labtech.tn]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chloroisothiazole Derivatives (CMIT/MIT)
Executive Summary
Chloroisothiazoles, specifically Methylchloroisothiazolinone (CMIT) and its non-chlorinated analog Methylisothiazolinone (MIT) , are ubiquitous biocides used in personal care products and industrial formulations. Their analysis is critical due to high sensitization potential.
This guide moves beyond basic identification, offering a mechanistic comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides structural "fingerprinting" via extensive fragmentation, ESI-MS/MS is the industry standard for trace quantification in complex matrices. We focus here on the fragmentation logic required to validate these compounds in regulatory workflows.
The Chlorine Signature: Isotopic Validation
Before interpreting fragmentation, the analyst must validate the precursor ion using the chlorine isotopic signature. This is the primary "self-validating" step in any chloroisothiazole workflow.
-
Mechanism: Chlorine exists naturally as
(75.78%) and (24.22%). -
Observation: Any intact chloroisothiazole ion will exhibit a characteristic 3:1 intensity ratio between the
and peaks. -
Application:
-
CMIT (
): In ESI, look for at m/z 150 and the isotope at m/z 152 (approx. 33% intensity of the base peak). -
MIT (
): Lacks this pattern; the peak is driven solely by and contributions.
-
Critical Check: If your putative CMIT peak does not show this 3:1 ratio, it is likely a matrix interference or a non-halogenated isobar.
Technique Comparison: EI vs. ESI
The choice of ionization source dictates the fragmentation pathway and the type of data obtained.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy State | Hard Ionization (70 eV). Imparts high internal energy. | Soft Ionization . Low internal energy transfer.[2] |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive in-source fragmentation.[3] | Minimal in-source. Requires Collision Induced Dissociation (CID). |
| Key Utility | Structural elucidation; Library matching (NIST).[1] | Trace quantification; Analysis in liquid matrices. |
| Limit of Detection | Higher (typically ppm range). | Lower (ppb/ppt range) using MRM. |
Fragmentation Pathways & Mechanisms
Understanding the causality of bond breaking allows for robust method development.
ESI-MS/MS Pathway (Quantitation Focus)
In LC-MS/MS, we utilize Multiple Reaction Monitoring (MRM) . The precursor ion is selected in Q1, fragmented in Q2, and product ions are filtered in Q3.
The CMIT Pathway (Precursor m/z 150):
-
Primary Loss (-Cl): The weakest bond in the protonated system is often the
bond. Cleavage yields the fragment at m/z 115 . -
Secondary Loss (-CO): The resulting isothiazolone ring is unstable and ejects Carbon Monoxide (CO, 28 Da), yielding the ion at m/z 87 .
-
Ring Cleavage: Alternative pathways involve the opening of the N-S bond, a common stress point in isothiazoles.
The MIT Pathway (Precursor m/z 116):
-
Ring Opening: Lacking the labile chlorine, MIT fragmentation is driven by ring cleavage and loss of small neutrals (e.g.,
), leading to characteristic ions at m/z 99 and m/z 85 .
Fragmentation Logic Diagram
The following diagram illustrates the validated fragmentation pathway for CMIT, derived from collision-induced dissociation (CID) studies.
Caption: Figure 1 visualizes the stepwise degradation of CMIT under Collision Induced Dissociation (CID), highlighting the transitions used for MRM quantitation.
Experimental Protocol: LC-MS/MS Quantitation
This protocol is designed for trace analysis in cosmetic or environmental matrices, ensuring minimal interference.
Phase 1: System Setup
-
Instrument: Triple Quadrupole MS (QqQ) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
Phase 2: MS Source Parameters (ESI Positive)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Desolvation Temperature: 350°C (High temp required for aqueous mobile phases).
-
Cone Gas: Nitrogen (prevents source fouling).
Phase 3: MRM Transition Table
Use these specific transitions for method programming. The "Quantifier" is the most intense/stable peak; "Qualifier" ions confirm identity.
| Analyte | Precursor ( | Product Ion ( | Type | Collision Energy (eV) |
| MIT | 116.0 | 99.0 | Quantifier | 15-20 |
| 85.0 | Qualifier | 25-30 | ||
| CMIT | 150.0 | 87.0 | Quantifier | 20-25 |
| 115.0 | Qualifier | 15-20 | ||
| 135.0 | Qualifier | 10-15 |
Note: The transition
is often preferred for quantitation in dirty matrices because the loss of both Cl and CO is highly specific, reducing background noise compared to the(methyl loss) transition.
Data Presentation: Comparative Ion Abundance
When analyzing unknown samples, compare your relative abundance to this standard profile to confirm purity.
Table 2: Relative Ion Abundance (ESI-MS/MS @ 20eV)
| m/z (Fragment) | Relative Intensity (%) | Structural Assignment |
| 150 | 100 (if low CE) | Precursor |
| 115 | 60 - 80 | Loss of Cl radical/group |
| 87 | 40 - 100 | Loss of Cl + CO (Quant Ion) |
| 135 | 10 - 30 | Loss of Methyl ( |
References
-
Yustina, Y., et al. (2025). "Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry."[4][5] Indonesian Journal of Pharmacy.
-
BenchChem. "Application Notes and Protocols for LC-MS/MS Analysis of Methylchloroisothiazolinone in Complex Matrices."
-
Lee, J., et al. "Screening and detection of methylisothiazolinone and chloromethylisothiazolinone in cosmetics by UPLC-MS/MS." Korea Science.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Chloroisothiazoles."
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry | Indonesian Journal of Pharmacy [journal.ugm.ac.id]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure Analysis of Chloro-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Thiazoles are a cornerstone of heterocyclic chemistry, with their derivatives playing a significant role in medicinal chemistry and drug design.[1] The spatial arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction, provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability, all of which are critical parameters in drug development.
The Significance of Crystal Structure Analysis in Drug Development
The three-dimensional structure of an active pharmaceutical ingredient (API) in its solid state dictates many of its physicochemical properties, including solubility, dissolution rate, and bioavailability. Crystal structure analysis is, therefore, not merely an academic exercise but a critical component of the drug development pipeline. It allows for the identification of the most stable polymorphic form, the understanding of hydration and solvation phenomena, and the rational design of new chemical entities with improved properties.
Experimental Protocol: Single-Crystal X-ray Diffraction of 2-chloro-5-chloromethyl-1,3-thiazole
The determination of the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole serves as an exemplary workflow for researchers in the field. The following protocol is a synthesis of established crystallographic methodologies.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For 2-chloro-5-chloromethyl-1,3-thiazole, suitable crystals were obtained by the slow evaporation of an ethanol solution.[2]
Protocol:
-
Dissolve the synthesized compound (0.2 g) in a minimal amount of a suitable solvent, such as ethanol (25 mL).[2]
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of well-defined single crystals over several days.
-
Carefully select a crystal with dimensions suitable for X-ray diffraction (e.g., 0.30 x 0.20 x 0.10 mm).[2]
Data Collection
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and diffraction patterns are collected at various orientations.
Instrumentation:
-
Diffractometer: Enraf–Nonius CAD-4 diffractometer[2]
-
X-ray Source: Mo Kα radiation[2]
-
Temperature: 293 K[2]
Procedure:
-
Mount a suitable single crystal on a glass fiber or a cryoloop.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal.
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining their atomic parameters.
Software:
Workflow:
-
Space Group Determination: The diffraction data is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Visualizing the Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Crystallographic Data for 2-chloro-5-chloromethyl-1,3-thiazole
The key crystallographic parameters for 2-chloro-5-chloromethyl-1,3-thiazole are summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 1.18 |
| R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.151 |
Structural Analysis and Comparison
The crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole reveals a planar thiazole ring, with the chloromethyl carbon and the chlorine atom at the 2-position lying close to the mean plane of the ring.[2] This planarity is a common feature of thiazole derivatives and is indicative of the aromatic character of the thiazole ring.[3]
A notable feature of the crystal packing of 2-chloro-5-chloromethyl-1,3-thiazole is the absence of classical hydrogen bonds.[2] This is in contrast to other thiazole derivatives, such as thiazole-5-carboxylic acid, where hydrogen bonding plays a significant role in the supramolecular assembly. In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the molecular packing is dominated by C—H⋯π interactions.[4]
The comparison of these structures highlights the profound impact of substituent groups on the intermolecular interactions and, consequently, the crystal packing. The presence of a carboxylic acid group, for instance, introduces a strong hydrogen bond donor and acceptor, leading to distinct packing motifs compared to a chloromethyl-substituted derivative.
Conclusion
This guide has provided a comprehensive overview of the crystal structure analysis of a representative chloro-substituted thiazole, 2-chloro-5-chloromethyl-1,3-thiazole. The detailed experimental protocol and the comparative analysis of its structural features underscore the importance of single-crystal X-ray diffraction in modern drug discovery and development. By understanding the principles of crystal engineering and the nature of intermolecular forces, researchers can rationally design and select drug candidates with optimal solid-state properties.
References
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-4-Cyano-1,2-Thiazole-5-Carboxylic Acid
[1]
Executive Summary & Immediate Action
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a poly-functionalized heterocyclic intermediate often used in the synthesis of agrochemicals (fungicides) and pharmaceuticals (antivirals).[1] Its disposal requires strict adherence to Halogenated Organic Acid protocols due to the presence of a chlorine atom, a nitrile moiety, and an acidic carboxyl group on an isothiazole ring.
Critical Directive: Do NOT commingle this substance with non-halogenated solvents or strong oxidizers. The simultaneous presence of the nitrile (cyano) group and the isothiazole ring creates a risk of toxic gas evolution (HCN, SOx, NOx, HCl) if subjected to improper incineration or incompatible chemical mixing.
Chemical Profile & Hazard Assessment
Understanding the molecular architecture is essential for safe handling. This molecule is not just "organic waste"; it is a reactive intermediate .
| Feature | Structural Implication | Disposal Consequence |
| Isothiazole Ring | 1,2-Thiazole core (N-S bond).[1] Biologically active; potential sensitizer. | High Aquatic Toxicity. Must never enter municipal sewage systems. |
| C-3 Chlorine | Halogenated carbon.[1] | Requires Halogenated Waste stream (requires scrubbers during incineration to capture HCl). |
| C-4 Nitrile (CN) | Electron-withdrawing group.[1] | Cyanide Potential. While aromatic nitriles are stable, mixing with strong acids/oxidizers under heat can theoretically release HCN. |
| C-5 Carboxylic Acid | Acidic proton donor (pKa ~3.0–4.0). | Corrosive. Must be segregated from bases to prevent uncontrolled exothermic neutralization in waste drums. |
Mechanism of Hazard
The electron-withdrawing nature of the nitrile and chlorine groups significantly increases the acidity of the carboxylic acid compared to unsubstituted thiazoles. Furthermore, isothiazoles are susceptible to nucleophilic attack at the sulfur atom, which can lead to ring opening and the formation of reactive thio-compounds.
Expert Insight: In my experience with isothiazole scaffolds, the primary operational risk is not spontaneous explosion, but unintended mobilization . If disposed of in aqueous basic waste, the acid deprotonates, becoming highly water-soluble and difficult to extract, potentially contaminating aqueous waste streams that are not destined for high-temperature incineration.
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers as the acidic nature of the compound may corrode steel over time.
-
Labeling: Clearly mark as "Solid Waste - Halogenated / Toxic." [1]
-
Segregation: Keep separate from strong reducers (e.g., hydrides) which could react with the nitrile group.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility:
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.
-
Incompatible: Aqueous Bleach (NaOCl) – risk of chloramine formation or oxidation of the sulfur ring; Strong Bases (NaOH/KOH) – generates heat.
-
-
pH Check: If the solution is aqueous, ensure pH is < 9 to prevent solubilization and mobilization, unless the entire aqueous stream is designated for hazardous incineration.
Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Toxic/Corrosive).
Step 1: Waste Stream Identification
Classify the material based on the mixture:
-
Scenario A (Solid/Pure): Assign to Solid Hazardous Waste .
-
Scenario B (Solution > 2% Halogen): Assign to Halogenated Solvent Waste .
-
Scenario C (Aqueous Mixture): Assign to Aqueous Toxic Waste (Do not pour down drain).
Step 2: Packaging
-
Solids: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
-
Liquids: Use a chemically resistant carboy (e.g., Nalgene). Do not fill > 90% to allow for vapor expansion.
Step 3: Labeling
Attach a hazardous waste tag with the following constituents listed explicitly:
-
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid[1]
-
[Solvent Name, if applicable]
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[2]
Step 4: Storage
Store in a Satellite Accumulation Area (SAA) .
-
Secondary Containment: Essential. Use a polyethylene tray.
-
Incompatibility: Store away from the "Base/Caustic" waste stream.
Visualized Decision Matrix
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision matrix for segregating isothiazole derivatives. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom on the solute often mandates disposal in the Halogenated Waste stream to protect incinerator integrity.
Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust or vapors.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is fine, use a N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.
-
Liquid: Absorb with vermiculite or chemically inert pads . Do not use basic neutralizers (like sodium bicarbonate) immediately unless you are in a fume hood, as this may generate CO2 mist carrying the compound.
-
-
Decontamination: Wipe the surface with a dilute soap solution. Do not use bleach (NaOCl) as it may react with the sulfur/nitrogen heterocycle.
References
-
PubChem. 2-Chloro-thiazole-5-carboxylic acid (Analogous Compound Safety Data).[1] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] [Link]
-
Princeton University EHS. Waste Removal and Waste Streams Guide. (Standard academic protocol for halogenated segregation). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
